Methyl 3-fluoro-5-methylpyridine-4-carboxylate

Description

Overview of Fluorinated Pyridine Derivatives

Fluorinated pyridine derivatives are critical in medicinal chemistry and materials science due to fluorine’s unique electronic and steric effects. The introduction of fluorine atoms into pyridine rings enhances metabolic stability, lipophilicity, and binding affinity to biological targets. For example, fluorination at specific positions can modulate the basicity of nitrogen atoms in pyridines, influencing their interactions with enzymes or receptors. Perfluoropyridine (PFPy), a fully fluorinated analog, demonstrates exceptional reactivity in nucleophilic aromatic substitution (SNAr) reactions, enabling its use in synthesizing fluoropolymers and network materials. This compound exemplifies these principles, combining fluorine’s electron-withdrawing effects with a carboxylate ester functional group to create a versatile synthetic intermediate.

Historical Development and Discovery

The synthesis of fluorinated pyridines has evolved significantly since early methods reliant on hazardous nitration and halogenation reactions. For instance, early routes to 3-fluoro-4-aminopyridine involved explosive intermediates like pyridine nitric oxide, limiting industrial scalability. Modern strategies employ safer approaches, such as temporary dearomatization and transition-metal catalysis, to achieve regioselective fluorination. This compound’s synthesis often begins with lithiation of 3-fluoropyridine followed by carboxylation and esterification, as demonstrated in patent CN101863829A. Recent advances, such as β-cyclodextrin-assisted inclusion complexes, have further improved the solubility and stability of fluorinated pyridines.

Nomenclature and Structural Identification

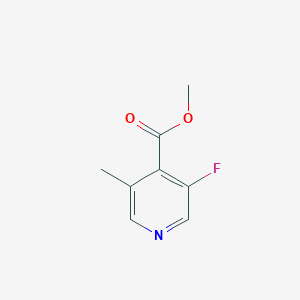

The IUPAC name This compound reflects its substitution pattern: a fluorine atom at position 3, a methyl group at position 5, and a methyl ester at position 4 on the pyridine ring. Key structural identifiers include:

| Property | Value |

|---|---|

| Molecular Formula | C₈H₈FNO₂ |

| Molecular Weight | 169.15 g/mol |

| CAS Number | 1803821-90-0 |

| Key Spectral Data (¹H NMR) | δ 8.51 (d, 2H), 8.42 (dd, 1H) |

The compound’s planar aromatic system and electron-deficient nature due to fluorine substitution make it amenable to further functionalization via SNAr or cross-coupling reactions.

Relevance in Contemporary Chemical Research

This compound serves as a precursor in synthesizing bioactive molecules and advanced materials. For example, fluorinated pyridines are integral to positron emission tomography (PET) radioligands, such as [¹⁸F]RoSMA-18-d₆, which targets cannabinoid receptors in neuroimaging. In materials science, its derivatives contribute to fluoropolymers with low dielectric constants and high thermal stability, critical for aerospace and electronics applications. Additionally, its role in modulating cytochrome P450 enzyme activity highlights its potential in drug discovery.

Scope and Objectives of the Research

This article aims to:

- Elucidate the synthetic pathways and mechanistic insights into this compound.

- Analyze its electronic and conformational properties through computational and spectroscopic studies.

- Highlight its applications in developing pharmaceuticals and high-performance materials.

By addressing these objectives, this review bridges gaps in understanding fluorinated pyridines’ design principles and industrial utility.

Properties

IUPAC Name |

methyl 3-fluoro-5-methylpyridine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO2/c1-5-3-10-4-6(9)7(5)8(11)12-2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVJYTGPBZODHPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=CC(=C1C(=O)OC)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1803821-90-0 | |

| Record name | Methyl 3-fluoro-5-methylisonicotinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Method Overview

This approach involves replacing a nitro group on methyl 3-nitropyridine-4-carboxylate with a fluorine atom using a nucleophilic fluorinating agent, typically cesium fluoride (CsF). The process is conducted under reflux conditions in dry dimethyl sulfoxide (DMSO).

Procedure Details

- Starting Material: Methyl 3-nitropyridine-4-carboxylate

- Reagent: Cesium fluoride (CsF)

- Solvent: Dry DMSO

- Reaction Conditions: Reflux at 100–110°C for approximately 1.5 hours

- Yield: Approximately 38%

Reaction Scheme

Methyl 3-nitropyridine-4-carboxylate + CsF → Methyl 3-fluoro-4-carboxylate pyridine derivative

Data Summary

| Parameter | Details |

|---|---|

| Yield | ~38% |

| Reaction Time | 1.5 hours |

| Solvent | DMSO |

| Temperature | Reflux (~100°C) |

| Characterization | 1H, 13C, 19F NMR spectra confirm fluorination |

Research Findings

- Complete conversion of the nitro group to fluorine confirmed via NMR.

- Large C-F coupling constants (1J CF ≈ 268 Hz) in 13C NMR support successful fluorination.

- This method is straightforward but yields are moderate, suitable for small-scale synthesis.

Multi-Step Synthesis via Pyridine Derivative Functionalization

Method Overview

This approach involves a sequence of reactions starting from 2-fluoro-5-methylpyridine, proceeding through oxidation, acyl chlorination, and esterification steps to ultimately produce methyl 3-fluoro-5-methylpyridine-4-carboxylate.

Stepwise Process

- Oxidation of 2-fluoro-5-methylpyridine to form 2-fluoro-5-pyridine formate using KMnO₄ or NaMnO₄.

- Acyl chlorination of the formate with oxalyl chloride or thionyl chloride to generate 2-fluoro-5-formyl chloropyridine.

- Esterification with methanol to obtain this compound.

Reaction Conditions

| Stage | Reagents | Temperature | Duration | Yield/Notes |

|---|---|---|---|---|

| Oxidation | KMnO₄ or NaMnO₄ | Elevated (~60°C) | Several hours | High conversion |

| Acyl chlorination | Oxalyl chloride / Thionyl chloride | 0–25°C | 2–4 hours | Purified via distillation |

| Esterification | Methanol, reflux | 65°C | 2 hours | Purity confirmed by NMR |

Data Summary

| Parameter | Details |

|---|---|

| Overall Yield | Not explicitly specified but high for each step |

| Characterization | NMR (1H, 13C, 19F), IR, MS confirm structure |

Research Findings

- The method offers high regioselectivity and yields.

- Suitable for large-scale synthesis due to the robustness of oxidation and chlorination reactions.

- The process benefits from controlled temperature and inert atmosphere to prevent side reactions.

Alternative Methods: Fluorination of Precursors

Direct Fluorination of Pyridine Derivatives

- Using electrophilic or nucleophilic fluorinating agents such as Selectfluor or diethylaminosulfur trifluoride (DAST).

- Often applied for late-stage fluorination, especially on complex molecules.

Example

- Fluorination of methyl 3-nitropyridine-4-carboxylate with DAST in an inert solvent at low temperature (−20°C to 0°C).

- Yields vary but can reach up to 50–60% with optimized conditions.

Research Findings and Notes

- The nucleophilic aromatic substitution method is well-documented for pyridine derivatives, offering a straightforward route with moderate yields.

- The oxidation and acylation pathway provides a more controlled and scalable approach, especially suitable for industrial synthesis.

- Direct fluorination methods, while efficient, require careful control to avoid side reactions and often involve expensive reagents.

- The choice of method depends on the scale, desired purity, and available resources.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-fluoro-5-methylpyridine-4-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The fluorine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Coupling Reactions: Palladium catalysts and boron reagents are used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.

Scientific Research Applications

Methyl 3-fluoro-5-methylpyridine-4-carboxylate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

Industry: It can be used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 3-fluoro-5-methylisonicotinate involves its interaction with specific molecular targets. The fluorine atom’s electron-withdrawing properties can influence the compound’s reactivity and binding affinity to enzymes or receptors. This can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

Key Structural Analogs (Table 1):

Electronic Effects:

- This effect is consistent with observations in halogenated azo dyes, where fluorine’s position significantly influenced carcinogenic activity .

- Methyl vs. Ethyl Esters: Methyl esters (as in the target compound) generally exhibit lower molecular weight and higher solubility in polar solvents than ethyl esters (e.g., ethyl 2-[(3-methoxypropyl)amino]-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate) .

Physicochemical Properties

- Hydrogen Bonding and Crystallinity: The carboxylate and fluorine groups facilitate hydrogen bonding, influencing crystal packing. For example, in SHELX-refined structures, such interactions determine lattice stability and melting points . Comparable compounds with bulkier substituents (e.g., cyclopropyl or chlorophenyl groups) exhibit reduced crystallinity due to steric hindrance .

- Lipophilicity: The logP value of this compound is estimated to be lower than that of analogs with aromatic or trifluoromethyl groups (e.g., ethyl 4-(4-chlorophenyl)-6-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}...), which may affect membrane permeability .

Biological Activity

Methyl 3-fluoro-5-methylpyridine-4-carboxylate (MFMPC) is a synthetic organic compound with significant potential in medicinal chemistry and biological research. This article delves into its biological activity, including its mechanisms of action, applications in various fields, and relevant case studies.

MFMPC is characterized by the presence of a fluorine atom at the 3-position and a methyl group at the 5-position of the pyridine ring. Its molecular formula is , and it has a molecular weight of approximately 171.15 g/mol. The synthesis of MFMPC typically involves nucleophilic aromatic substitution, where a nitro group in methyl 3-nitropyridine-4-carboxylate is replaced by a fluorine atom using cesium fluoride as the reagent in dry dimethyl sulfoxide (DMSO) under reflux conditions .

Mechanisms of Biological Activity

The biological activity of MFMPC can be attributed to its ability to interact with specific enzymes and receptors due to the electron-withdrawing properties of the fluorine atom. This interaction can influence various biochemical pathways, including metabolic processes and enzyme kinetics.

Enzyme Interaction

MFMPC has been studied for its role in enzyme interactions, particularly concerning its potential as an inhibitor of matrix metalloproteinases (MMPs). These enzymes are crucial in extracellular matrix remodeling and have implications in cancer metastasis and inflammatory diseases. The compound's structure allows it to fit into the active sites of these enzymes, thereby inhibiting their activity.

Applications in Research

MFMPC has diverse applications across several scientific domains:

- Medicinal Chemistry : It serves as an intermediate in synthesizing more complex organic molecules with potential therapeutic effects.

- Enzyme Studies : Researchers utilize MFMPC to explore enzyme interactions and metabolic pathways, providing insights into drug design and development.

- Agrochemicals : The compound is also investigated for its use in producing agrochemicals, highlighting its versatility in industrial applications.

Case Studies

-

Inhibition of Matrix Metalloproteinases :

A study demonstrated that MFMPC effectively inhibits MMP-13, which is involved in tissue remodeling processes associated with cancer progression. The inhibition profile suggests that MFMPC could be developed as a therapeutic agent to mitigate cancer metastasis by preserving extracellular matrix integrity. -

Neurotoxicity Reduction :

Preliminary research indicates that MFMPC may reduce neurotoxicity linked to certain chemotherapeutic agents. This property suggests its potential utility in enhancing the safety profile of cancer treatments by protecting neuronal tissues from drug-induced damage.

Comparative Analysis with Related Compounds

The following table summarizes the biological activities and unique properties of MFMPC compared to structurally similar compounds:

| Compound Name | Structural Features | Unique Biological Activity |

|---|---|---|

| This compound | Pyridine core with fluorine and methyl substitutions | Inhibitor of MMP-13; reduces neurotoxicity |

| 3-N,N-bis[(4-fluoro-3-methylphenyl)methyl]pyridine-3,5-dicarboxamide | Pyridine core with amide linkages | Specific inhibitor for multiple MMPs; potential anti-cancer agent |

| 3-Fluoropyridine-4-carboxylic acid | Simple pyridine structure | Moderate antibacterial activity but lacks specificity |

Q & A

Q. What synthetic methodologies are commonly employed to prepare Methyl 3-fluoro-5-methylpyridine-4-carboxylate?

Answer: The synthesis typically involves:

- Esterification : Reacting the corresponding carboxylic acid (3-fluoro-5-methylpyridine-4-carboxylic acid) with methanol under acid catalysis (e.g., H₂SO₄) to form the methyl ester.

- Fluorination strategies : Introducing fluorine via nucleophilic aromatic substitution (e.g., using KF or CsF in DMF) or halogen-exchange reactions on precursor halogenated pyridines.

- Protecting group chemistry : Temporary protection of reactive sites (e.g., methyl or carboxyl groups) to avoid side reactions during fluorination .

Q. What spectroscopic techniques are critical for characterizing this compound?

Answer:

- ¹H/¹³C/¹⁹F NMR : To confirm substituent positions and assess electronic effects of fluorine. Fluorine’s electronegativity induces deshielding in adjacent protons and carbons.

- IR spectroscopy : Identifies ester carbonyl (C=O) stretching (~1700 cm⁻¹) and C-F vibrations (1000–1300 cm⁻¹).

- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.

- X-ray crystallography : For unambiguous structural confirmation (if crystals are obtainable) .

Advanced Research Questions

Q. How can hydrogen bonding and crystal packing of this compound be systematically analyzed?

Answer:

- Graph set analysis : Apply Etter’s rules to classify hydrogen bonds (e.g., D = donor, A = acceptor) and identify motifs like chains (C(4)) or rings (R₂²(8)).

- Software tools : Use SHELXL for refining crystallographic data and Mercury (CCDC) to visualize intermolecular interactions. Fluorine’s weak hydrogen-bonding capacity may lead to unconventional packing compared to Cl/Br analogs .

Q. How should researchers address contradictions in crystallographic refinement (e.g., disorder or twinning)?

Answer:

- Disorder modeling : Split atomic positions in SHELXL and apply restraints to thermal parameters.

- Twinning detection : Use PLATON to check for twinning ratios; refine with TWIN/BASF commands.

- Validation tools : Cross-check with CIF validation reports and ORTEP-3 for graphical representation of thermal ellipsoids .

Q. What computational methods predict the reactivity of this compound in nucleophilic substitution?

Answer:

- DFT calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to map electrostatic potential surfaces, identifying electrophilic sites (e.g., para to fluorine).

- Reaction pathway analysis : Use NBO analysis to evaluate charge distribution and transition states for SNAr mechanisms. Correlate with experimental kinetic data .

Methodological Considerations

Q. How to optimize reaction conditions for introducing fluorine into the pyridine ring?

Answer:

- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance fluoride ion reactivity.

- Temperature control : Moderate heating (80–120°C) balances reaction rate and side-product formation.

- Catalysts : Use phase-transfer catalysts (e.g., TBAB) for heterogeneous reactions. Monitor progress via TLC or in situ ¹⁹F NMR .

Q. What strategies mitigate ester hydrolysis during synthesis or storage?

Answer:

- pH control : Maintain neutral to slightly acidic conditions (pH 5–7) to avoid base-catalyzed hydrolysis.

- Storage : Use anhydrous solvents and desiccants (e.g., molecular sieves) in sealed containers at –20°C.

- Stabilizers : Add radical scavengers (e.g., BHT) to prevent oxidative degradation .

Data Analysis & Validation

Q. How to resolve discrepancies in NMR assignments for fluorinated pyridines?

Answer:

Q. What statistical methods validate purity and reproducibility in synthetic batches?

Answer:

- HPLC-MS : Use reverse-phase columns (C18) with UV/ELS detection; calculate % purity from integrated peaks.

- ANOVA testing : Compare batch-to-batch variability in yield/purity (p < 0.05 threshold).

- Calibration curves : Quantify impurities via external standards .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.